N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a cyclopenta[c]pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
The cyclopenta[c]pyrazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and diketones . The final step involves coupling the thiazole and cyclopenta[c]pyrazole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reactions. Purification steps such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Substituted thiazoles and chlorophenyl derivatives
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to specific receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combination of a thiazole ring, a chlorophenyl group, and a cyclopenta[c]pyrazole moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C18H17ClN4OS |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4OS/c19-12-6-4-11(5-7-12)15-10-25-16(21-15)8-9-20-18(24)17-13-2-1-3-14(13)22-23-17/h4-7,10H,1-3,8-9H2,(H,20,24)(H,22,23) |
InChI Key |
ZAOUXBNEIKHKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCCC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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